UCN-02 -

UCN-02

Catalog Number: EVT-8946833
CAS Number:
Molecular Formula: C28H26N4O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ucn-01 is a natural product found in Streptomyces with data available.
Synthesis Analysis

The synthesis of UCN-02 involves isolation from the fermentation broth of Streptomyces sp. N-126. The purification process typically includes chromatography techniques, which are essential for separating UCN-02 from other metabolites produced by the microbial culture. The structural elucidation of UCN-02 has been achieved through mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its molecular structure and stereochemistry .

Technical Details

  1. Isolation Method: Fermentation followed by solvent extraction.
  2. Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed.
  3. Characterization: Mass spectrometry and nuclear magnetic resonance spectroscopy provide insights into molecular structure.
Molecular Structure Analysis

The molecular structure of UCN-02 exhibits a complex arrangement characterized by an indolo[2,3-alpha]carbazole framework. The compound's planar structure facilitates interactions with its biological targets.

Structure Data

  • Molecular Formula: C28H26N4O4C_{28}H_{26}N_{4}O_{4}
  • Key Structural Features:
    • Indolo[2,3-alpha]carbazole core.
    • Multiple functional groups influencing reactivity and binding affinity.

The optimized geometry analysis suggests that the compound maintains stability through various hydrogen bonding interactions, which are crucial for its biological function .

Chemical Reactions Analysis

UCN-02 participates in several chemical reactions primarily related to its role as an enzyme inhibitor. Its mechanism of action involves competitive inhibition where it binds to the active sites of protein kinases, preventing substrate phosphorylation.

Technical Details

  1. Inhibition Mechanism: Competitive inhibition against protein kinase C and protein kinase A.
  2. Binding Interactions: Studies indicate strong non-covalent interactions with key amino acids in the active site of these kinases .
Mechanism of Action

The mechanism of action for UCN-02 as a protein kinase inhibitor involves:

  1. Binding Affinity: It binds selectively to the ATP-binding site of the kinases.
  2. Impact on Cell Signaling: By inhibiting these kinases, UCN-02 disrupts signaling pathways that regulate cell growth and proliferation.

This inhibition leads to cytotoxic effects on cancer cells, making it a subject of interest in cancer research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites within its structure.

Relevant analyses have shown that UCN-02 possesses favorable pharmacokinetic properties, including absorption and distribution characteristics conducive for therapeutic use .

Applications

UCN-02 has significant potential in scientific research, particularly in oncology. Its applications include:

  1. Cancer Treatment: Used as a model compound for developing new cancer therapies targeting protein kinases.
  2. Biochemical Research: Serves as a tool for studying kinase signaling pathways and their roles in cellular processes.

The ongoing research aims to explore its efficacy further and potential combination therapies with other anticancer agents .

Introduction to UCN-02 in the Context of Kinase Inhibition Research

Historical Development of Staurosporine Analogs in Pharmacological Studies

The discovery of staurosporine in 1977 from Streptomyces bacteria marked a breakthrough in kinase inhibitor research, revealing a potent but non-selective inhibition profile against protein kinase C (PKC) and other kinases. Its indolocarbazole core served as a structural template for developing analogs with improved selectivity. By the late 1980s, researchers at the Fujisawa Pharmaceutical Company identified UCN-01 (7-hydroxystaurosporine) from Streptomyces sp. N-126, which exhibited 10-fold greater potency against PKC than staurosporine. During fermentation, they concurrently isolated its stereoisomer, UCN-02 (7-epi-hydroxystaurosporine), characterized by an inverted configuration at the C-7 hydroxyl group [1] [3] [6]. These compounds initiated the "second generation" of staurosporine derivatives, designed to overcome the broad kinase reactivity of the parent compound while retaining affinity for clinically relevant targets like PKC. The structural refinement of these analogs demonstrated that minor modifications could profoundly alter target engagement and cellular effects, catalyzing further exploration of indolocarbazole-based therapeutics [6].

Table 1: Key Staurosporine Analogs in Kinase Inhibitor Development

CompoundDiscovery YearProducing MicroorganismMajor Kinase TargetsSelectivity Advancement
Staurosporine1977Streptomyces staurosporeusBroad-spectrum (PKC, PKA, PTK)Parent scaffold; limited selectivity
UCN-011989Streptomyces sp. N-126PKC (cPKC > nPKC/aPKC)10-fold PKC selectivity over staurosporine
UCN-021989Streptomyces sp. N-126PKC/PKAIsoform-selective PKC inhibition
Midostaurin (PKC412)1990sSemi-syntheticFLT3, PKC, c-KitClinical translation (AML approval)

UCN-02 as a Derivative: Bridging Structural and Functional Innovations

UCN-02 (C₂₈H₂₆N₄O₄; molecular weight 482.53 g/mol) shares the indolo[2,3-a]carbazole chromophore with UCN-01 but differs in the stereochemical orientation of the C-7 hydroxyl group. This epimerization alters its three-dimensional interaction with kinase ATP-binding sites. Biochemically, UCN-02 inhibits PKC with an IC₅₀ of 62 nM and protein kinase A (PKA) with an IC₅₀ of 250 nM, making it ~15-fold less potent against PKC than UCN-01 (IC₅₀: 4.1 nM) [1] [2]. Despite lower potency, UCN-02 exhibits greater differential selectivity between PKC isoforms and non-PKC kinases. Structural analyses reveal that the epimerized hydroxyl disrupts optimal hydrogen bonding with conserved lysine residues in the catalytic cleft of cPKC isoforms (α, βI, βII, γ), explaining its distinct inhibitory profile [3] [6]. Functionally, UCN-02 induces cytotoxic effects in cancer cell lines (e.g., HeLa S3) at micromolar concentrations, confirming its cell-permeability and bioactivity. Unlike broader kinase inhibitors, UCN-02’s moderated potency enables researchers to dissect PKC-specific signaling without completely ablating parallel kinase pathways [1] [2].

Rationale for Targeting PKC Isoforms and Related Signaling Pathways

PKC comprises 12 serine/threonine kinase isoforms divided into three subfamilies: conventional (cPKC: α, βI, βII, γ; Ca²⁺/DAG-dependent), novel (nPKC: δ, ε, η, θ; DAG-dependent only), and atypical (aPKC: ζ, ι/λ; DAG/Ca²⁺-independent). Dysregulation of cPKC/nPKC drives tumor proliferation, survival, and angiogenesis in cancers by activating:

  • BCL2 Phosphorylation: Enhances anti-apoptotic function [7]
  • RAF-MEK-ERK Cascade: Promotes cell cycle progression
  • VEGF Production: Stimulates angiogenesis [9]

UCN-02 selectively suppresses cPKC and nPKC isoforms due to their conserved C3/C4 domains, which accommodate the indolocarbazole scaffold. Its lower inhibition of aPKCs (e.g., PKC-ζ) minimizes off-target effects on metabolic and polarity pathways [3] [5] [7]. In vascular smooth muscle, PKCα/β inhibition by UCN-02 attenuates Ca²⁺ sensitization and contraction, suggesting utility in hypertension-driven remodeling. In oncology, targeting PKC disrupts growth signals from receptor tyrosine kinases (RTKs) like EGFR, positioning UCN-02 as a mechanistic tool to study RTK-PKC crosstalk [4] [5].

Table 2: UCN-02 Inhibition Profile Against Key PKC Isoforms

PKC IsoformClassificationIC₅₀ (nM)Cellular FunctionPathological Relevance
PKCαcPKC~40*BCL2 phosphorylation, ERK activationSolid tumor survival, hypertension
PKCβIIcPKC~70*Angiogenesis, NF-κB signalingLeukemogenesis, DLBCL progression
PKCδnPKC~300*Apoptosis regulation, cell migrationTumor suppression/promotion (context-dependent)
PKCεnPKC>500Insulin signaling, cardiac hypertrophyOncogenic transformation
PKCζaPKC>1000Cell polarity, GLUT4 translocationMinimal inhibition by UCN-02

*Extrapolated from biochemical and cellular data [3] [5] [7]

Emerging Selectivity for Mutant EGFR and Resistance Mechanisms

Beyond PKC, UCN-02 exhibits unexpected selectivity for the EGFR T790M "gatekeeper" mutant, a common resistance variant in non-small cell lung cancer (NSCLC). Biochemical screens show UCN-02 inhibits EGFRT790M with 45-fold selectivity over wild-type EGFR (vs. 24-fold for staurosporine). Molecular dynamics simulations attribute this to UCN-02’s pyrrolidinone moiety forming enhanced van der Waals contacts with the methionine residue at position 790. The C-7 hydroxyl group further optimizes electronic interactions within the hydrophobic pocket enlarged by the T790M mutation [4]. This activity positions UCN-02 as a structural pioneer for mutant-selective EGFR inhibitors, circumventing toxicity from broad EGFR inhibition. In nasal polyp fibroblasts, UCN-02 analogs suppress TGF-β1-induced collagen/fibronectin synthesis by modulating Smad2 phosphorylation, indicating applications in fibrotic disorders [9].

Properties

Product Name

UCN-02

IUPAC Name

(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m1/s1

InChI Key

PBCZSGKMGDDXIJ-KRUBCLEUSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.